molecular formula C19H27N3O2 B4533569 (3'R*,4'R*)-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-3',4-diol

Cat. No. B4533569
M. Wt: 329.4 g/mol
InChI Key: GASUAXKOKALUST-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3'R*,4'R*)-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-3',4-diol, also known as 7-OH-DPAT, is a highly selective agonist for the dopamine D3 receptor. It has been extensively studied for its potential therapeutic applications in various neurological disorders. In

Mechanism of Action

The mechanism of action of (3'R*,4'R*)-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-3',4-diol involves its binding to the dopamine D3 receptor, which leads to the activation of downstream signaling pathways. This activation results in the regulation of dopamine release, which has been linked to the regulation of reward, motivation, and movement. (3'R*,4'R*)-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-3',4-diol has been shown to have a high selectivity for the D3 receptor, which makes it a valuable tool for investigating the role of this receptor in neurological disorders.
Biochemical and Physiological Effects:
(3'R*,4'R*)-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-3',4-diol has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement and reward. It has also been shown to decrease dopamine release in the prefrontal cortex, which is involved in the regulation of cognition and emotion. These effects have been linked to the potential therapeutic applications of (3'R*,4'R*)-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-3',4-diol in various neurological disorders.

Advantages and Limitations for Lab Experiments

(3'R*,4'R*)-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-3',4-diol has several advantages for lab experiments. It has a high selectivity for the dopamine D3 receptor, which makes it a valuable tool for investigating the role of this receptor in neurological disorders. It has also been shown to have a long half-life, which allows for extended experiments. However, (3'R*,4'R*)-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-3',4-diol has some limitations for lab experiments. It has been shown to have a low solubility in water, which can make it difficult to administer in vivo. It also has a high affinity for the dopamine D2 receptor, which can lead to off-target effects.

Future Directions

There are several future directions for research on (3'R*,4'R*)-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-3',4-diol. One direction is to investigate its potential therapeutic applications in neurological disorders, such as Parkinson's disease, schizophrenia, and drug addiction. Another direction is to develop new compounds based on the structure of (3'R*,4'R*)-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-3',4-diol that have improved selectivity and efficacy. Additionally, further research is needed to fully understand the mechanism of action of (3'R*,4'R*)-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-3',4-diol and its effects on dopamine release in different brain regions.

Scientific Research Applications

(3'R*,4'R*)-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-3',4-diol has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and movement. (3'R*,4'R*)-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-3',4-diol has been used in preclinical studies to investigate the role of D3 receptors in these disorders and to develop new treatments.

properties

IUPAC Name

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-(1H-indol-3-ylmethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c23-15-5-9-22(10-6-15)18-7-8-21(13-19(18)24)12-14-11-20-17-4-2-1-3-16(14)17/h1-4,11,15,18-20,23-24H,5-10,12-13H2/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASUAXKOKALUST-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3'R*,4'R*)-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-3',4-diol
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(3'R*,4'R*)-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-3',4-diol
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(3'R*,4'R*)-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-3',4-diol
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(3'R*,4'R*)-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-3',4-diol
Reactant of Route 6
(3'R*,4'R*)-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-3',4-diol

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